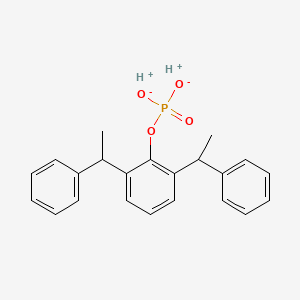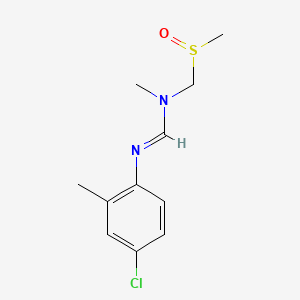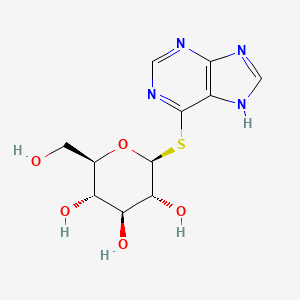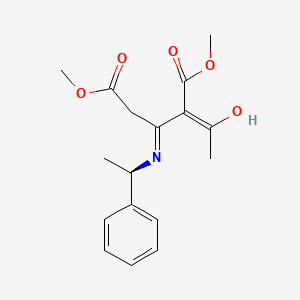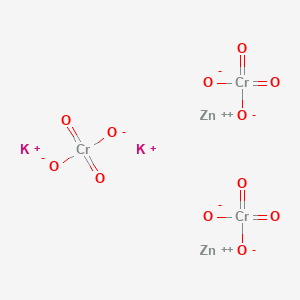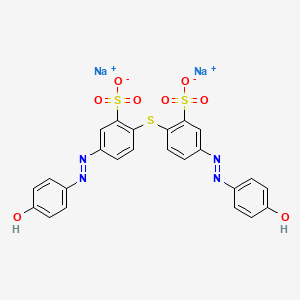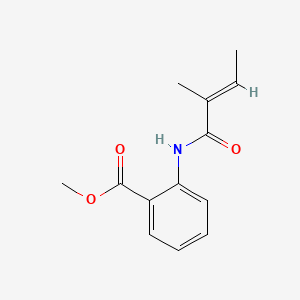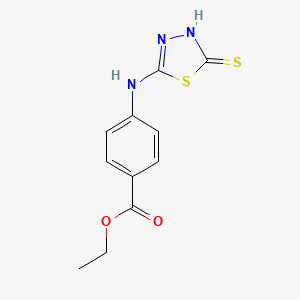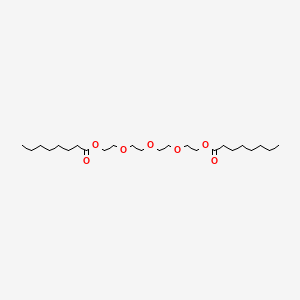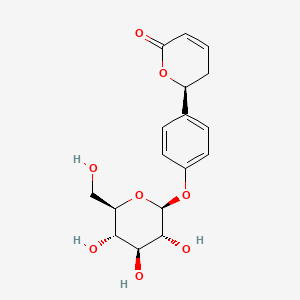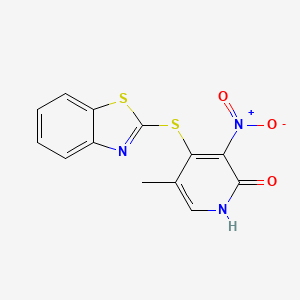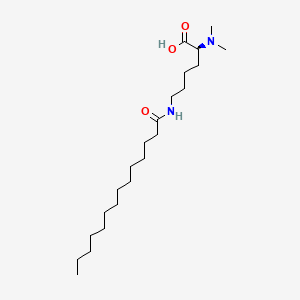
N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-846-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 298-846-0 involves specific synthetic routes and reaction conditions. These methods typically include the use of hazardous chemicals and require appropriate personal protective equipment . The synthetic routes may involve multiple steps, including the use of reagents such as concentrated nitric acid and hydrochloric acid for digestion and preparation .
Industrial Production Methods: Industrial production methods for EINECS 298-846-0 are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions and the use of specialized equipment to control reaction conditions. The production process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: EINECS 298-846-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 298-846-0 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 298-846-0 depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties, which are tailored for specific applications.
Scientific Research Applications
EINECS 298-846-0 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound can be utilized in the development of pharmaceuticals and therapeutic agents. In industry, it is employed in the production of materials and chemicals with specific properties .
Mechanism of Action
The mechanism of action of EINECS 298-846-0 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions and processes. The detailed molecular mechanisms and pathways involved in its action are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds: EINECS 298-846-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and effects. Examples of similar compounds include those with similar molecular formulas and functional groups .
Uniqueness: The uniqueness of EINECS 298-846-0 lies in its specific chemical structure and the range of applications it offers. Its distinct properties make it suitable for various scientific and industrial uses, setting it apart from other compounds in the same category.
Properties
CAS No. |
93839-74-8 |
|---|---|
Molecular Formula |
C22H44N2O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-6-(tetradecanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H44N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-18-21(25)23-19-16-15-17-20(22(26)27)24(2)3/h20H,4-19H2,1-3H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
InChI Key |
BXEWSXCWIYPNGS-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


